9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused tricyclic core. Key structural features include:
- Methyl and 4-pyridinyl groups at position 5, contributing steric bulk and hydrogen-bonding capacity.
- 2-Naphthyl substituent at position 2, providing aromatic stacking interactions.
The compound’s molecular formula is C25H19BrN3O, with a molecular weight of ~473.36 g/mol (estimated). Its unique substitution pattern distinguishes it from analogs, influencing both physicochemical properties and biological interactions .
Properties
CAS No. |
303059-91-8 |
|---|---|
Molecular Formula |
C26H20BrN3O |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
9-bromo-5-methyl-2-naphthalen-2-yl-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C26H20BrN3O/c1-26(20-10-12-28-13-11-20)30-24(22-15-21(27)8-9-25(22)31-26)16-23(29-30)19-7-6-17-4-2-3-5-18(17)14-19/h2-15,24H,16H2,1H3 |
InChI Key |
DZKBQHXPOBVWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Br)C6=CC=NC=C6 |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target compound features a fused pyrazolo[1,5-C] benzoxazine core with bromo, methyl, naphthyl, and pyridinyl substituents. Retrosynthetic analysis suggests modular assembly via:
-
Benzoxazine ring formation through cyclization of an amino alcohol precursor .
-
Pyrazolo ring construction via intramolecular cyclization or -annulation .
-
Late-stage functionalization to install bromo, naphthyl, and pyridinyl groups .
Key challenges include regioselective bromination, stereochemical control at the 10B position, and compatibility of reactive intermediates with subsequent coupling steps.
Benzoxazine Core Synthesis
The 1,10B-dihydro benzoxazine moiety is synthesized using adaptations of EP0968197B1 , which describes carbamate-mediated cyclization:
Step 1: Amino Alcohol Preparation
A brominated amino alcohol precursor (e.g., 2-amino-5-bromophenol) is reacted with a methyl-substituted epoxide under basic conditions to yield the diol intermediate.
Step 2: Carbamate Formation
Treatment with 4-nitrophenyl chloroformate in dichloromethane generates a reactive carbamate (Yield: 78–85%, purity >95% by HPLC) .
Step 3: Cyclization
Heating the carbamate in toluene with KCO induces cyclization to the benzoxazine ring (Reaction time: 6–8 h at 80°C) .
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Toluene |
| Base | KCO (2.5 eq) |
| Temperature | 80°C |
| Yield | 82% |
Pyrazolo Ring Annulation
US4260751A provides methodology for pyrazolo fusion via thiocarbonyl-bis-imidazole-mediated cyclization:
Step 4: Pyrazole Intermediate Synthesis
The benzoxazine intermediate is functionalized with a β-keto ester group at position 2 using Claisen condensation.
Step 5: Cyclization
Treatment with 1,1'-thiocarbonyl-bis-[1H-imidazole] in tetrahydrofuran induces -annulation (Reaction time: 8 h at reflux) .
| Reagent | Stoichiometry |
|---|---|
| Thiocarbonyl reagent | 1.2 eq |
| Solvent | THF |
| Temperature | 65°C |
| Yield | 68% |
| Substituent | Boronic Acid | Yield |
|---|---|---|
| 2-Naphthyl | 2-Naphthylboronic acid | 81% |
| 4-Pyridinyl | 4-Pyridinylboronic acid | 76% |
Process Optimization and Scalability
CA2615746A1 highlights critical factors for industrial-scale synthesis:
Key Improvements:
-
Triazine Coupling Agents : 2-Chloro-4,6-dimethoxy-1,3,5-triazine enhances amide bond formation efficiency (Yield increase: 22%) .
-
Temperature Control : Maintaining reactions below 60°C prevents decomposition of heat-sensitive intermediates .
-
Crystallization Purification : Recrystallization from ethanol/water (7:3) achieves >98% purity .
Analytical Characterization
Spectroscopic Data:
-
H NMR (400 MHz, CDCl): δ 8.75 (d, J=5.6 Hz, 2H, pyridinyl), 7.92–7.85 (m, 4H, naphthyl), 6.89 (s, 1H, benzoxazine-H)
Purity Analysis:
Industrial Applications and Derivatives
The compound serves as a chiral auxiliary in asymmetric synthesis , with demonstrated utility in:
-
Catalytic enantioselective aldol reactions
-
Pharmaceutical intermediate synthesis (e.g., kinase inhibitors)
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the naphthyl ring.
Reduction: Reduction reactions could target the bromine substituent or the nitrogen-containing rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the bromine site.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogenating agents like N-bromosuccinimide (NBS) or coupling reagents like palladium catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally similar to 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine exhibit significant biological activities including:
- Anti-inflammatory properties
- Anticancer effects
- Antimicrobial activity
These activities suggest that the compound may interact with various biological targets such as enzymes and receptors involved in disease pathways.
Applications in Medicinal Chemistry
The unique structural characteristics of this compound make it a candidate for various applications in medicinal chemistry:
- Cancer Therapy : The compound's anticancer properties are being explored through interaction studies that assess its binding affinity with specific cancer-related proteins. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to evaluate these interactions.
- Anti-inflammatory Treatments : Given its potential anti-inflammatory activity, research is ongoing to determine its efficacy in treating conditions associated with inflammation.
- Antimicrobial Agents : The compound's antimicrobial properties position it as a potential candidate for developing new antibiotics or antifungal agents.
Mechanism of Action
The mechanism of action of 9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Table 1: Substituent Profiles of Selected Pyrazolo[1,5-c][1,3]benzoxazine Derivatives
Key Observations :
Insights :
Physicochemical Properties
Table 3: Physical Property Comparison
Trends :
- Higher LogP values correlate with bulkier aromatic substituents (e.g., naphthyl vs. phenyl), impacting solubility and bioavailability.
- Bromo substitution increases molecular weight and melting points compared to non-halogenated analogs .
Biological Activity
9-Bromo-5-methyl-2-(2-naphthyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound integrates various functional groups that contribute to its reactivity and interaction with biological targets.
Structural Characteristics
- Chemical Formula : C20H17BrN4O
- Molecular Weight : Approximately 404.27 g/mol
- Key Features :
- Bromine atom at the 9-position
- Methyl group at the 5-position
- Naphthyl and pyridinyl substituents
These structural components suggest that the compound may exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Properties
Research indicates that compounds similar to this compound have demonstrated significant anticancer activity. The compound's ability to interact with various biological targets is crucial for its anticancer properties. For instance:
- In vitro Studies : The compound has shown growth inhibitory effects on various cancer cell lines, with notable efficacy in prostate cancer (PC3) and breast cancer (MCF-7) models.
- Mechanism of Action : Interaction studies suggest that it may bind to tubulin and interfere with microtubule dynamics, similar to established chemotherapeutics like paclitaxel .
Anti-inflammatory Effects
The presence of specific functional groups in the compound enhances its potential anti-inflammatory activity. Similar compounds have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Antimicrobial Activity
The compound's structural features also suggest possible antimicrobial properties. Preliminary studies have indicated that it may exhibit activity against various bacterial strains, making it a candidate for further investigation in this area.
Comparison with Related Compounds
To better understand the unique biological profile of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at C9; methyl group; naphthyl and pyridinyl substituents | Potential anticancer and anti-inflammatory |
| 9-Bromo-5-(4-pyridinyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine | Thienyl instead of naphthyl | Noted for antimicrobial properties |
| 8-Methyl-6-bromo-4-(pyridin-4-yl)pyrazolo[3,4-d]pyrimidine | Simpler pyrazolo framework | Reported anticancer activity |
This table illustrates how the presence of both naphthyl and pyridinyl groups in the target compound contributes to its distinctive biological profile compared to other related compounds.
Synthesis and Reactivity
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors to build the pyrazole structure.
- Introduction of Substituents : Sequentially adding bromine and methyl groups along with naphthyl and pyridinyl units.
- Final Cyclization : Completing the benzoxazine framework through cyclization reactions.
These synthetic routes require careful optimization to ensure high yields and purity of the final product.
Q & A
Q. Advanced Methodological Considerations :
- Computational modeling : Use DFT calculations to predict bromination sites and optimize reaction trajectories .
- In-situ monitoring : Employ techniques like FTIR or Raman spectroscopy to track intermediates and adjust conditions dynamically .
What analytical techniques are most reliable for confirming the structure and purity of this compound, and how can contradictory spectral data be resolved?
Q. Basic Protocol :
- 1H/13C NMR : Assign peaks based on neighboring substituents (e.g., naphthyl protons at δ 7.5–8.5 ppm, pyridinyl protons at δ 8.0–8.7 ppm) .
- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. Advanced Contradiction Analysis :
- X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., dihydro configuration at 1,10B positions) .
- 2D NMR (COSY, NOESY) : Differentiate overlapping signals from naphthyl and pyridinyl groups .
How can researchers evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding, and interpret conflicting assay results?
Q. Basic Experimental Design :
Q. Advanced Data Interpretation :
- SAR studies : Compare activity against analogs lacking bromine or naphthyl groups to identify critical pharmacophores .
- Off-target profiling : Employ proteome-wide screening (e.g., thermal shift assays) to identify unintended interactions .
What computational strategies are effective for studying the compound’s interaction with biological targets, and how can discrepancies between in-silico and experimental data be reconciled?
Q. Basic Approaches :
- Molecular docking : Use AutoDock Vina or Schrödinger to model binding poses in active sites (e.g., kinase ATP pockets) .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. Advanced Methodological Adjustments :
- Hybrid QM/MM calculations : Refine binding energy estimates by incorporating electronic effects of bromine and pyridinyl groups .
- Machine learning : Train models on existing benzoxazine bioactivity data to predict binding affinities .
How should researchers design stability studies to assess degradation pathways under varying pH, temperature, and light conditions?
Q. Basic Stability Protocol :
- Forced degradation : Expose the compound to 0.1M HCl/NaOH (pH 1–13), 40–80°C, and UV light (254 nm) for 24–72 hours .
- HPLC-MS analysis : Identify degradation products (e.g., debromination, ring-opening) .
Q. Advanced Mechanistic Insights :
- Kinetic modeling : Determine activation energy (Eₐ) for degradation using Arrhenius plots .
- Isotope labeling : Use ²H/¹³C-labeled analogs to trace bond cleavage pathways .
How can contradictory results in biological assays (e.g., varying IC₅₀ values across studies) be systematically investigated?
Q. Methodological Framework :
Q. Advanced Statistical Tools :
What theoretical frameworks guide the design of derivatives to improve solubility or bioavailability while retaining activity?
Q. Basic Strategies :
Q. Advanced Computational Aids :
- Free energy perturbation (FEP) : Predict ΔΔG of solubility modifications using alchemical transformations .
How can environmental fate studies be designed to evaluate the compound’s persistence and ecotoxicological impact?
Q. Basic Experimental Design :
- OECD 301 biodegradation tests : Measure mineralization rates in activated sludge .
- Algal toxicity assays : Expose Raphidocelis subcapitata to 0.1–10 mg/L and monitor growth inhibition .
Q. Advanced Modeling :
- QSAR-ECOSAR : Predict acute/chronic toxicity to aquatic organisms based on structural fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
